molecular formula C15H23N B11082431 1-(1-Adamantyl)butyl cyanide

1-(1-Adamantyl)butyl cyanide

Cat. No.: B11082431
M. Wt: 217.35 g/mol
InChI Key: WOVOGVXPAVNNRD-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)butyl cyanide is a specialized organic compound designed for research applications. Its molecular structure incorporates a robust adamantane moiety, a cage-like hydrocarbon known for its stability and potential to influence the pharmacokinetic properties of a molecule . The presence of the nitrile (cyanide) functional group provides a versatile handle for further chemical transformation, making this compound a valuable building block in synthetic organic chemistry for constructing more complex molecular architectures. Researchers may explore the utility of this compound in various fields, including medicinal chemistry as a precursor for novel bioactive molecules, materials science for the development of advanced polymers, and as an intermediate in catalytic studies. Cyanide-containing compounds require strict safety protocols. This product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

2-(1-adamantyl)pentanenitrile

InChI

InChI=1S/C15H23N/c1-2-3-14(10-16)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-14H,2-9H2,1H3

InChI Key

WOVOGVXPAVNNRD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Synthetic Methodologies for 1 1 Adamantyl Butyl Cyanide and Analogous Adamantyl Nitriles

Direct Functionalization Approaches to Adamantyl Cyanides

Direct methods for introducing a cyano group onto the adamantane (B196018) framework are highly sought after for their efficiency. These approaches typically involve the activation of a C-H bond or a pre-existing functional group on the adamantane ring.

Cyanation of Adamantane and its Derivatives

The direct cyanation of adamantane's C(sp³)–H bonds presents a formidable challenge due to the chemical inertness of the cage structure. thieme-connect.com However, recent advancements have enabled this transformation under specific catalytic conditions. One notable method employs a phthalimido-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI), to abstract a hydrogen atom from the adamantane core. The resulting adamantyl radical is then trapped by an electrophilic cyanide source like p-toluenesulfonyl cyanide (TsCN) to yield the desired adamantyl nitrile. thieme-connect.comthieme-connect.comd-nb.info This process demonstrates a preference for the tertiary bridgehead positions. thieme-connect.com

For instance, the cyanation of 1-methyladamantane (B139842) using this PINO-catalyzed method affords 1-cyano-3-methyladamantane in a 71% yield. thieme-connect.com Similarly, other substituted adamantanes can be cyanated, although yields may vary depending on the nature and position of the substituent. thieme-connect.comd-nb.info A study by Olah and coworkers observed a similar reactivity trend in a Lewis acid-catalyzed cyanation. thieme-connect.comd-nb.info

Another approach involves the use of molybdenum hexacarbonyl [Mo(CO)₆] in the presence of acetonitrile (B52724) and tetrabromomethane, which has been shown to facilitate the cyanation of adamantane and diamantane. researchgate.net

PINO-Catalyzed Cyanation of Adamantane Derivatives thieme-connect.comthieme-connect.comd-nb.info
SubstrateProductYield (%)
Adamantane1-Cyanoadamantane-
1-Methyladamantane1-Cyano-3-methyladamantane71
1,3-Dimethyladamantane1-Cyano-3,5-dimethyladamantane33
1,3,5-Trimethyladamantane1-Cyano-3,5,7-trimethyladamantane28
1-Bromoadamantane1-Bromo-3-cyanoadamantane34
1-Phenyladamantane1-Cyano-3-phenyladamantane47

Nucleophilic Substitution Reactions for C-CN Bond Formation at the Adamantyl Core

The formation of a carbon-cyanide bond at the adamantyl core can also be achieved through nucleophilic substitution reactions. rsc.org This typically involves the reaction of an adamantyl halide with a cyanide source. The success of this reaction is often dependent on the reaction conditions and the nature of the adamantyl substrate and cyanide reagent. These reactions must proceed through an SN1 mechanism, involving the formation of a tertiary adamantyl cation. rsc.org

Indirect Synthetic Routes via Nitrile Precursors

Indirect methods provide alternative pathways to adamantyl nitriles by transforming other functional groups, which are often more readily introduced onto the adamantane scaffold.

Transformation of Adamantyl Carboxylic Acids and Derivatives to Nitriles

Adamantyl carboxylic acids and their derivatives can be converted into the corresponding nitriles through various dehydration and rearrangement reactions. A one-pot procedure for the direct transformation of aliphatic carboxylic acids to nitriles using acetonitrile in the presence of sulfuric acid has been reported. thieme-connect.comresearchgate.net This method has been successfully applied to adamantane derivatives. thieme-connect.com For example, adamantane-1-carboxylic acid can be converted to adamantane-1-carbonitrile.

Another strategy involves the nitrosative cleavage of adamantylacetic acid, which yields the corresponding nitrile with the carbon chain shortened by one carbon atom. rsc.org

Conversion of Adamantyl Carboxylic Acids to Nitriles
Starting MaterialReagents and ConditionsProductYield (%)Reference
Adamantane-1-carboxylic acidMeCN, H₂SO₄, refluxAdamantane-1-carbonitrile- thieme-connect.com
Adamantylacetic acid(CF₃CO)₂O, NaNO₂, CF₃CO₂HAdamantyl cyanide- rsc.org

Conversion of Adamantyl Amides to Nitriles, including Ritter Reaction Derived Intermediates

The dehydration of primary amides is a classic and widely used method for the synthesis of nitriles. nih.govrsc.org This transformation can be achieved using a variety of dehydrating agents, including phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and triphenylphosphite (P(OPh)₃), as well as metal catalysts. nih.govresearchgate.net

A particularly relevant route to adamantyl amides is the Ritter reaction. researchgate.netwikipedia.org This reaction involves the reaction of a carbocation precursor, such as an alcohol or alkene, with a nitrile in the presence of a strong acid to form an N-alkyl amide. researchgate.netwikipedia.org Adamantan-1-ol, for example, reacts with various nitriles under acidic or catalytic conditions to produce N-(adamantan-1-yl)amides. researchgate.netgoogle.com These amides can then be dehydrated to yield the corresponding adamantyl nitriles. For instance, N-(adamantan-1-yl)acetamide, derived from the Ritter reaction of adamantan-1-ol and acetonitrile, can be a precursor to adamantane-1-carbonitrile. google.comoup.com

Ritter Reaction for the Synthesis of N-(Adamantan-1-yl)amides researchgate.net
Nitrile (R-CN)Product (N-(Adamantan-1-yl)amide)Yield (%)
Acetonitrile (MeCN)N-(Adamantan-1-yl)acetamide-
Propionitrile (EtCN)N-(Adamantan-1-yl)propionamide-
Acrylonitrile (CH₂=CHCN)N-(Adamantan-1-yl)acrylamide70
Butyronitrile (BuCN)N-(Adamantan-1-yl)butyramide-
Benzonitrile (PhCN)N-(Adamantan-1-yl)benzamide-

Construction of the Adamantane Framework Incorporating Nitrile Functionality

In some synthetic strategies, the adamantane cage is constructed with the nitrile group already incorporated or is formed as part of the cyclization process. The use of 1,3-dehydroadamantane and its derivatives represents a promising approach for the synthesis of functionalized adamantanes, including those with nitrile groups. researchgate.net These strained propellane-type molecules can react to form the adamantane structure, allowing for the introduction of various functionalities with high precision. researchgate.net

Additionally, adamantane-based molecules containing two oxathiazolone heterocycles have been prepared. cdnsciencepub.com These precursors can generate unstable nitrile sulfides in solution, which can be trapped to form adamantane derivatives bearing nitrile groups. cdnsciencepub.com

Asymmetric Synthesis and Enantioselective Approaches to Chiral Adamantyl Nitriles

The synthesis of enantiomerically pure compounds containing the bulky and lipophilic adamantane moiety presents a significant challenge in synthetic organic chemistry. The steric hindrance imposed by the adamantyl group can impede catalyst-substrate interactions, while the creation of a chiral center adjacent to it requires highly selective methods. Chiral adamantyl nitriles, as versatile synthetic intermediates, are particularly valuable. d-nb.info They can be transformed into a variety of other functional groups, including amines, carboxylic acids, and heterocycles. d-nb.info Consequently, the development of asymmetric and enantioselective routes to these compounds is an area of active research. westlake.edu.cn

Several strategies have emerged for the enantioselective synthesis of chiral nitriles bearing an adamantyl group. These approaches primarily focus on the catalytic asymmetric Strecker reaction, the cyanation of ketimines using chiral catalysts, and methods involving chiral auxiliaries. smolecule.comresearchgate.net

Catalytic Asymmetric Strecker-Type Reactions

The asymmetric Strecker reaction is a cornerstone for preparing chiral α-amino nitriles. smolecule.com In the context of adamantane derivatives, this involves the reaction of an adamantyl-containing aldehyde or ketone with an amine and a cyanide source in the presence of a chiral catalyst.

Recent advancements have centered on catalytic asymmetric versions that obviate the need for stoichiometric chiral auxiliaries. smolecule.com For instance, chiral thiourea (B124793) catalysts, which operate through bifunctional activation, can coordinate both the cyanide source and the electrophilic imine intermediate, guiding the stereochemical outcome of the reaction. smolecule.com Another approach involves the use of chiral oxazaborolidine catalysts for the hydrocyanation of imines derived from adamantane aldehydes, although enantioselectivities have been moderate in some cases. smolecule.com

Enantioselective Cyanation of Ketimines

A highly effective method for generating α-chiral nitriles, including those with quaternary stereocenters, is the enantioselective cyanation of ketimines. westlake.edu.cnresearchgate.net This strategy is particularly relevant for synthesizing compounds analogous to 1-(1-adamantyl)butyl cyanide. The reaction involves the addition of a cyanide source to a pre-formed ketimine under the control of a chiral catalyst.

Researchers have developed highly enantioselective cyanation of imines using well-designed C2-symmetric hydrogen bonding catalysts. researchgate.net This approach is notable for its low catalyst loading (as low as 0.1 mol%), the use of easily accessible catalysts, and mild reaction conditions. The methodology has proven effective for a broad range of imines, including challenging N-Boc protected ketimines, affording products in high yields and with excellent enantioselectivity. researchgate.net

EntrySubstrate (Imine)Catalyst Loading (mol%)Yield (%)ee (%)
1N-Boc-protected acetophenone (B1666503) imine19898
2N-Boc-protected 2-acetonaphthone imine199>99
3N-Boc-protected 2-acetylthiophene (B1664040) imine19599
4N-Boc-protected propiophenone (B1677668) imine19999
5N-Cbz-protected acetophenone imine19694

Table 1: Representative Results for Asymmetric Cyanation of Ketimines using a Chiral Hydrogen-Bonding Catalyst. researchgate.net Note: Substrates are illustrative of the methodology's scope and are not all adamantane-containing.

Use of Chiral Auxiliaries

The use of chiral auxiliaries provides a reliable, albeit less atom-economical, method for controlling stereochemistry. In this approach, an adamantane-derived aldehyde is reacted with a chiral amine, such as (R)-(-)-2-phenylglycinol, to form diastereomeric imines. Subsequent diastereoselective cyanation and removal of the auxiliary yield the desired enantiomerically enriched α-amino nitrile. smolecule.com This method achieves excellent stereochemical control through the separation of the diastereomeric intermediates. smolecule.com

Transition Metal and Photocatalytic Strategies

Transition metal catalysis offers powerful tools for C-H functionalization and asymmetric synthesis. smolecule.com Copper-catalyzed asymmetric aminocyanation reactions, which may employ photoredox catalysis in conjunction with chiral ligands like serine-derived bisoxazolines, have been highlighted as a potent method for achieving high stereoselectivity. smolecule.com

Furthermore, photocatalytic strategies have been explored for the synthesis of adamantane-containing nitriles. These methods can involve the use of a photoexcited sensitizer, such as benzophenone, to act as a hydrogen atom transfer catalyst. This selectively activates a tertiary C-H bond in an adamantane derivative, which is followed by capture of a cyanide radical. smolecule.com While powerful for functionalizing the adamantane cage, precise control to form a specific chiral center as in this compound requires careful substrate design.

Enzymatic and Organocatalytic Approaches

Biocatalysis represents a green and highly selective alternative for chiral synthesis. Aldoxime dehydratases (Oxds) can catalyze the dehydration of aldoximes to produce nitriles without the need for toxic cyanide reagents. researchgate.net While specific applications to complex adamantyl substrates are still emerging, the high selectivity of enzymes makes this a promising future direction.

Organocatalysis has also been applied to the synthesis of related chiral structures. For example, amino acid-derived quaternary ammonium (B1175870) salts have been successfully used as phase-transfer catalysts in the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines with nitromethane. frontiersin.org This methodology was used to synthesize a series of chiral adamantane-type trifluoromethyl β-nitroamines with good yields and enantioselectivities, demonstrating the utility of organocatalysis for creating chiral centers adjacent to the adamantane core. frontiersin.org

EntryAdamantyl Ketimine DerivativeCatalystYield (%)ee (%)
1N-Boc-1-adamantyl trifluoromethyl ketimineQuaternary Ammonium Salt9580
2N-Boc-1-(3,5-dimethyladamantyl) trifluoromethyl ketimineQuaternary Ammonium Salt9482

Table 2: Asymmetric Aza-Henry Reaction for the Synthesis of Chiral Adamantane Derivatives. frontiersin.org Note: The products are β-nitroamines, demonstrating a related enantioselective addition to adamantyl ketimines.

Advanced Spectroscopic Characterization Techniques for 1 1 Adamantyl Butyl Cyanide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(1-Adamantyl)butyl cyanide, both proton (¹H) and carbon (¹³C) NMR provide definitive information about the connectivity and chemical environment of each atom. While specific experimental data for this exact compound is not widely published, a detailed analysis can be predicated on the extensive data available for adamantane (B196018) derivatives and alkyl nitriles. rsc.orgmdpi.comchemicalbook.commpg.de

Proton NMR (¹H NMR) for Adamantyl and Alkyl Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the rigid adamantyl cage and the flexible butyl chain. The adamantyl group's high symmetry results in simplified, yet characteristic, signals. chemicalbook.com The protons on the adamantyl cage typically appear as broad singlets or multiplets in the upfield region of the spectrum, generally between δ 1.5 and 2.1 ppm. researchgate.net

The butyl group protons, being closer to the electron-withdrawing cyanide group, would exhibit more downfield shifts. The single proton on the carbon alpha to the nitrile group (the methine proton) would be the most deshielded of the alkyl protons. The signals for the butyl chain would likely show complex splitting patterns due to coupling between adjacent methylene (B1212753) and methine groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Adamantyl-H (methine, 3H)~2.0Broad Singlet3H
Adamantyl-H (methylene, 12H)~1.6-1.8Multiplet12H
-CH(CN)-~2.5-2.8Triplet1H
-CH₂-CH₂-CH₃~1.5-1.7Multiplet2H
-CH₂-CH₃~1.3-1.5Multiplet2H
-CH₃~0.9-1.0Triplet3H

Note: Predicted values are based on analogous structures and general NMR principles. docbrown.infopressbooks.pub

Carbon NMR (¹³C NMR) for Adamantyl, Butyl, and Nitrile Carbons

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, a total of 15 carbon signals are expected, unless there is an accidental overlap of peaks. The adamantyl cage itself has four distinct carbon environments due to its diamondoid structure. The quaternary carbon of the adamantyl group attached to the butyl chain would appear around δ 30-40 ppm. masterorganicchemistry.com

The carbons of the butyl chain will have shifts influenced by their proximity to the nitrile group. The nitrile carbon itself has a very characteristic chemical shift, typically appearing in the downfield region of δ 115-125 ppm. youtube.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Adamantyl Carbons
C-1 (Quaternary)~38
C-2, C-8, C-9 (Methylene)~40
C-3, C-5, C-7 (Methine)~28
C-4, C-6, C-10 (Methylene)~37
Butyl Cyanide Carbons
-CH(CN)-~35-45
-CH₂-~30-35
-CH₂-~20-25
-CH₃~13-15
Nitrile Carbon
-C≡N~120

Note: Predicted values are based on analogous structures and general NMR principles. masterorganicchemistry.comyoutube.comlibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes of the Nitrile Group

Vibrational spectroscopy techniques like Infrared (IR) and Raman are particularly sensitive to the presence of specific functional groups. The most prominent and diagnostic feature in the vibrational spectrum of this compound is the stretching mode of the nitrile (C≡N) group.

This C≡N stretching vibration gives rise to a sharp, intense absorption band in the IR spectrum, typically appearing in the range of 2240-2260 cm⁻¹ for saturated aliphatic nitriles. docbrown.inforesearchgate.net This region of the IR spectrum is relatively free from other common absorptions, making the identification of the nitrile group straightforward. researchgate.net In Raman spectroscopy, the nitrile stretch is also readily observable. youtube.com

Other expected vibrations include the C-H stretching modes of the adamantyl and butyl groups, which appear just below 3000 cm⁻¹, and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. For this compound (C₁₅H₂₃N), the calculated exact mass would be used to confirm its molecular formula.

The electron ionization (EI) mass spectrum is expected to be dominated by fragmentation patterns characteristic of the adamantyl moiety. The most significant fragmentation pathway for 1-substituted adamantanes is the cleavage of the bond connecting the substituent to the cage, resulting in the formation of the highly stable adamantyl cation (C₁₀H₁₅⁺) at a mass-to-charge ratio (m/z) of 135. nih.govnist.gov This peak is often the base peak in the spectrum.

Other fragments would arise from the cleavage of the butyl cyanide side chain. For instance, the loss of a propyl radical (·C₃H₇) from the molecular ion would lead to a fragment, and further fragmentation of the butyl chain itself could produce smaller ions.

X-ray Diffraction (XRD) for Solid-State Molecular Structures and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal provides unequivocal proof of a molecule's three-dimensional structure and reveals how molecules are arranged in the solid state. While specific crystallographic data for this compound has not been reported, studies on numerous other adamantane derivatives provide insight into its likely solid-state characteristics. researchgate.net

Adamantane-containing compounds are known for their high degree of symmetry and rigidity, which often facilitates the growth of high-quality crystals. researchgate.net X-ray analysis of related structures frequently reveals efficient crystal packing, driven by van der Waals forces. The bulky, lipophilic adamantane cage dictates many of the intermolecular interactions, leading to well-ordered crystalline lattices. Should a crystal structure of this compound be determined, it would provide precise bond lengths, bond angles, and information about any specific intermolecular interactions, such as weak C-H···N hydrogen bonds involving the nitrile group.

Computational and Theoretical Investigations of 1 1 Adamantyl Butyl Cyanide

Quantum Chemical Approaches to Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For adamantane (B196018) derivatives, these methods elucidate how the bulky, rigid adamantyl cage influences the electronic character of its substituents.

Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and electronic properties of adamantane derivatives due to its balance of accuracy and computational cost. arxiv.orgmdpi.com Common approaches involve geometry optimization and frequency calculations to confirm that the structure is a true energy minimum. mdpi.com For more precise electronic energy calculations, especially for reaction and binding energies, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed as benchmarks.

Studies on related adamantane systems frequently utilize hybrid functionals like B3LYP or range-separated functionals such as CAM-B3LYP and ωB97X. rsc.orgnih.govresearchgate.net These are typically paired with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p), or correlation-consistent basis sets (e.g., cc-pVTZ) to ensure a robust description of the molecule's electronic distribution. mdpi.comrsc.org For instance, the optimization of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile was successfully performed using the B3LYP functional with the 6-311G++(d,p) basis set. mdpi.com Similarly, investigations into noncovalent interactions in adamantane-thiadiazole derivatives have used the M06-2X-D3 functional with a cc-pVTZ basis set to accurately capture dispersion forces. rsc.org

Computational MethodFunctionalBasis SetApplication in Adamantane SystemsReference
DFTB3LYP6-311G++(d,p)Structural optimization and electronic properties of adamantyl-isoindole-carbonitrile. mdpi.com
DFTM06-2X-D3cc-pVTZAnalysis of non-covalent interactions in adamantane-thiadiazole derivatives. rsc.org
DFTPBE0-D3(BJ)Def2-TZVPCalculation of structures and thermochemistry for ligand binding to metal complexes involving adamantyl nitrile. acs.org
DFTCAM-B3LYP6-311G(d,p)Study of optical properties and electronic transitions in substituted adamantanes. mdpi.com
DFTωB97XDef2-TZVPPCharacterization of host-guest interactions between adamantane carbonitrile and a molecular cage. researchgate.net

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com

The HOMO-LUMO gap can be tuned by functionalization. Studies on various adamantane derivatives show that the gap can be systematically altered; electron-withdrawing groups tend to lower the gap, while strongly electronegative groups can increase it. acs.orgnih.gov An inverse molecular design study found that adamantane derivatives could be designed with HOMO-LUMO gaps ranging from 2.42 eV to 10.63 eV, compared to the 9.45 eV gap of pristine adamantane. acs.orgnih.gov The introduction of a simple cyano group to the adamantane cage, as in 1-adamantanecarbonitrile, results in a significant change in electronic properties. The butyl group in 1-(1-Adamantyl)butyl cyanide would likely have a minor electronic effect compared to the dominant adamantyl and cyano moieties.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational LevelReference
Pristine Adamantane-7.44N/A9.45PBE0/def2-TZVP mdpi.comacs.org
2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile-6.49-1.415.08B3LYP/6-311G++(d,p) mdpi.com
Adamantane Derivative (Push-Pull)N/AN/A2.42PBE0/def2-TZVP nih.gov

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The ESP map illustrates regions of positive and negative potential on the electron density surface.

For adamantane derivatives, the cage itself is generally nonpolar with a relatively neutral or slightly positive potential. The functional groups, however, create distinct regions of charge concentration. In the case of this compound, the highly electronegative nitrogen atom of the cyano group would create a region of strong negative electrostatic potential (typically colored red in ESP maps). This site would be the primary target for electrophilic attack or hydrogen bond donation. iucr.orgacs.org Conversely, the carbon atom of the nitrile group is electrophilic. libretexts.org The adamantyl cage and the butyl chain would exhibit regions of weakly positive potential (blue/green), making them susceptible to interactions with nucleophiles or electron-rich species, although these interactions would be much weaker than those involving the nitrile group. ESP analysis is also crucial in understanding non-covalent interactions that dictate crystal packing and host-guest chemistry. rsc.orgiucr.org

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Nonadiabatic Photodynamics and Excited State Lifetimes of Related Adamantyl Nitrile Cations

While data for the this compound cation is unavailable, studies on the closely related 1-cyanoadamantane cation (AdCN⁺) provide significant insight into the likely photophysical behavior. Upon electronic excitation, these radical cations can undergo complex relaxation dynamics.

Computational investigations on AdCN⁺ and the amantadine (B194251) cation (Ama⁺) have explored their electronic spectra and nonadiabatic molecular dynamics. researchgate.net These studies model the processes following photoexcitation, such as internal conversion (non-radiative transitions between electronic states of the same spin multiplicity). The results indicate that after excitation, these cations undergo ultrafast relaxation, often on femtosecond timescales. researchgate.net

Interestingly, a longer ground-state recovery time was found for AdCN⁺ compared to Ama⁺ for the same excitation energy window, despite AdCN⁺ having a smaller excitation energy. This departure from the typical "energy gap law" (which posits that the rate of non-radiative decay increases as the energy gap between states decreases) highlights that the dynamics and specific couplings between multiple electronic states play a decisive role in the excited-state lifetimes of these systems. acs.org The lifetime of excited states in similar systems has been measured in the range of picoseconds to nanoseconds, depending on the specific electronic state and environment. acs.org

Theoretical Studies on Reaction Mechanisms and Transition States Involving Adamantyl Nitriles

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally.

Studies on the reactivity of nitriles show that the cyano group can be activated in various ways. For example, DFT calculations have been used to support the mechanism of cobalt(III)-peroxo species reacting with nitriles. These studies highlight the importance of the metal's spin state, which can be influenced by the steric bulk of ligands, including adamantyl groups, thereby affecting reactivity. unist.ac.kr Other theoretical investigations have explored the rhodium-catalyzed borylation of nitriles, clarifying the reaction pathway through the identification of key intermediates and transition states, such as the insertion of the cyano group into a borylrhodium(I) species. researchgate.net

The reactivity of adamantyl nitriles themselves has also been a subject of study. For instance, 1-adamantanecarbonitriles are highly active in the Stephen reaction (reduction to an imine followed by hydrolysis to an aldehyde). researchgate.net Theoretical methods can explain this reactivity by modeling the reaction pathway and calculating activation barriers. It was noted that separating the nitrile group from the adamantane nucleus by a methylene (B1212753) spacer resulted in a near-complete loss of reactivity, a phenomenon that can be rationalized through computational analysis of the electronic and steric effects. researchgate.net The hydrolysis of nitriles to carboxylic acids, a fundamental reaction, also has well-studied mechanisms for both acid and base catalysis that can be modeled computationally. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations of Adamantyl Nitrile Systems

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn governs their physical properties and biological interactions. For this compound, this involves the interplay between the rigid adamantane cage and the flexible butyl cyanide side chain.

The adamantyl group itself is conformationally locked. Therefore, the flexibility of the molecule arises from the rotation around the single bonds of the butyl chain. Computational techniques like Potential Energy Surface (PES) scans can be used to explore the rotational barriers and identify stable conformers (e.g., anti vs. gauche arrangements). In a study on related adamantane derivatives, a rigid PES scan using DFT (B3LYP/6-31G(d)) was performed to understand the preference for a specific orientation of a substituent, revealing a very small energy difference (0.68 kcal/mol) between syn and anti conformations. rsc.org A similar approach for this compound would reveal the preferred orientations of the butyl chain relative to the cage.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of these systems over time. nih.govmdpi.com MD simulations have been used to investigate the binding of adamantane derivatives to biological targets and their self-assembly in solution. arxiv.orgnih.govmdpi.com For this compound, MD simulations could predict its dynamic conformational landscape in different solvents, showing how the butyl chain folds and moves, and how intermolecular interactions with solvent or other molecules occur. tandfonline.comruc.dk Such simulations typically employ classical force fields, with parameters for adamantane derivatives often derived from quantum chemical calculations to ensure accuracy. arxiv.orgruc.dk

Reaction Chemistry and Mechanistic Pathways of 1 1 Adamantyl Butyl Cyanide

Reactions at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group in adamantyl cyanides is the primary site for a variety of chemical transformations, including hydrolysis, reduction, and nucleophilic additions.

The nitrile group can be converted into amides or carboxylic acids through hydrolysis. This transformation can be catalyzed by either acid or base. pressbooks.pub In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. pressbooks.publibretexts.org This process typically forms an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid upon heating. libretexts.org

A significant amidation pathway for adamantyl compounds is the Ritter reaction. researchgate.net This reaction involves the generation of a stable carbocation, typically from an alcohol or alkene, which is then trapped by a nitrile. chinesechemsoc.orgrsc.org For adamantyl systems, precursors like 1-adamantanol (B105290) react in the presence of strong acids or Lewis acids with various nitriles to form N-(1-adamantyl)amides in high yields. researchgate.netgoogle.com The reaction's success hinges on the exceptional stability of the 1-adamantyl carbocation.

Various catalytic systems have been developed to facilitate the Ritter reaction under different conditions, highlighting its versatility in forming sterically hindered amides. chinesechemsoc.orgresearchgate.net

Table 1: Selected Catalytic Systems for the Ritter Reaction of Adamantane (B196018) Precursors with Nitriles

Precursor Nitrile Catalyst/Conditions Product Yield Reference
Adamantan-1-ol Acrylonitrile H₂SO₄ N-(Adamantan-1-yl)prop-2-enamide 70% researchgate.net
Adamantan-1-ol Various Nitriles In(OTf)₃ in liquid SO₂ N-Adamantyl Amides Good to Excellent researchgate.net
Adamantan-1-ol Various Nitriles CuBr₂ at 130–150 °C N-(1-Adamantyl)amides High google.com
Adamantane Various Nitriles NOPF₆ in [BMIM][PF₆] N-Adamantyl Amides High researchgate.net

This table presents a selection of reported methods and is not exhaustive.

The nitrile group of 1-(1-adamantyl)butyl cyanide can be reduced to the corresponding primary amine, 1-(1-adamantyl)butylamine. This transformation is a fundamental route to adamantyl amine derivatives, which are valuable in medicinal chemistry. googleapis.com The reduction can be achieved using various powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, eventually leading to the amine after an aqueous workup. libretexts.org Another effective method involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. This catalytic system is known for its mild conditions and resilience towards air and moisture, offering a practical alternative for nitrile reduction. researchgate.net

Table 2: Common Reagents for the Reduction of Nitriles to Primary Amines

Reagent General Conditions Product Type Reference
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether solvent, followed by aqueous workup Primary Amine libretexts.org
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) Anhydrous methanol Primary Amine (often trapped as Boc-protected amine) researchgate.net
Catalytic Hydrogenation (e.g., H₂/Raney Ni) High pressure and temperature Primary Amine libretexts.org

The nitrile carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond and can be attacked by various nucleophiles. libretexts.org A prominent example is the addition of Grignard reagents. The reaction of an adamantyl nitrile with a Grignard reagent (R-MgX) forms an intermediate imine salt, which upon aqueous hydrolysis yields a ketone. libretexts.org This provides a synthetic route to ketones with a bulky adamantyl substituent.

Other nucleophiles can also add to the nitrile group. For instance, organolithium compounds react in a similar fashion to Grignard reagents. The addition of anions derived from α,α-disubstituted esters and nitriles has been shown to displace the cyanide function in certain activated heterocyclic systems, although this specific reactivity with adamantyl cyanides is less documented. researchgate.net The steric bulk of the adamantyl group adjacent to the nitrile can be expected to influence the accessibility of the electrophilic carbon to incoming nucleophiles.

Reduction to Adamantyl Amine Derivatives

Cycloaddition Reactions Involving Adamantyl Nitrile Functionalities

Nitriles can participate as 2π components in cycloaddition reactions, most notably in [3+2] cycloadditions with 1,3-dipoles. These reactions are a powerful tool for the synthesis of five-membered heterocycles. For example, the reaction of a nitrile with an azide (B81097) (a 1,3-dipole) can yield a tetrazole ring. Similarly, nitrile oxides can react with nitriles, though this is less common.

While specific examples involving this compound are not extensively documented, the general principles apply. The bulky adamantyl substituent is expected to exert significant steric hindrance, potentially lowering reaction rates compared to less encumbered nitriles. Research on related adamantyl compounds in cycloadditions, such as the use of adamantyl azides in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), has shown that tertiary azides like adamantyl azide can lead to low yields, suggesting that steric bulk is a critical factor in these transformations. acs.org The reaction of a cyaphide with adamantyl azide has been shown to produce a triazaphosphole, demonstrating the participation of adamantyl-substituted reactants in 1,3-dipolar cycloadditions. researchgate.net

Electrophilic and Radical Reactions at the Adamantyl Core Influenced by the Nitrile Substituent

The adamantane cage is a saturated hydrocarbon framework and is generally unreactive towards electrophiles. The presence of a strongly electron-withdrawing nitrile substituent at the C1 position further deactivates the cage, making electrophilic substitution highly unfavorable.

In contrast, the adamantane C-H bonds are susceptible to radical functionalization. The 1-adamantyl radical is readily formed and exhibits unusual stability for a tertiary radical. nih.gov This radical can be generated photochemically or through other radical initiation methods and can participate in various C-C bond-forming reactions. nih.gov Studies have shown that the 1-adamantyl radical has an enhanced nucleophilic character compared to other tertiary alkyl radicals like the tert-butyl radical. rsc.org This means it reacts faster with electron-poor substrates. rsc.org

The nitrile substituent on the adamantyl core would influence subsequent radical reactions. Its electron-withdrawing effect would make abstraction of hydrogen atoms from the adamantane cage more difficult. If a radical were formed elsewhere on the cage, the nitrile group's electronic influence would be transmitted through the sigma framework. Direct radical functionalization methods often involve the addition of the adamantyl radical to an alkene acceptor in Giese-type reactions. nih.gov

Investigations of Adamantyl Carbocation Intermediates in Reactions with Nitrile-Containing Species

The formation and reaction of the 1-adamantyl carbocation is a cornerstone of adamantane chemistry. This tertiary carbocation is exceptionally stable due to favorable C-C hyperconjugation within the rigid cage structure. It can be readily generated from precursors like 1-adamantanol or 1-haloadamantanes in the presence of strong Brønsted or Lewis acids. researchgate.netacs.org

The most prominent reaction involving an adamantyl carbocation and a nitrile-containing species is the Ritter reaction. chinesechemsoc.orgrsc.org The mechanism proceeds through the following key steps:

Carbocation Formation: An alcohol precursor is protonated by a strong acid, followed by the loss of a water molecule to generate the stable 1-adamantyl carbocation. pressbooks.pub

Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a stable nitrilium ion intermediate. rsc.org

Hydrolysis: The nitrilium ion is then attacked by water present in the medium. Subsequent tautomerization and deprotonation yield the final N-substituted amide product. pressbooks.pubchinesechemsoc.org

This pathway provides a highly efficient and direct method for forming a C-N bond and synthesizing N-(1-adamantyl)amides, which are often sterically challenging to produce via other methods. researchgate.netchinesechemsoc.org The reaction's broad scope has been demonstrated with a wide variety of nitriles. researchgate.netgoogle.com

Kinetic and Thermodynamic Aspects of Adamantyl Nitrile Transformations

The kinetic and thermodynamic parameters of reactions involving adamantyl nitriles are crucial for understanding their reactivity, stability, and potential transformations. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the behavior of related adamantane derivatives and nitrile compounds provides significant insights into the expected kinetic and thermodynamic profiles. The bulky and rigid adamantyl group, combined with the electronic nature of the nitrile moiety, dictates the unique chemical properties of these molecules.

Kinetic Studies of Adamantane Derivatives

Kinetic investigations into reactions of various adamantane compounds reveal important trends in their reactivity. The adamantane cage's tertiary bridgehead carbons are notable for their stability as carbocation intermediates, a factor that significantly influences reaction rates and mechanisms.

For instance, studies on the reaction of adamantane and its derivatives with nitric acid in methylene (B1212753) chloride show the reaction is first order with respect to the adamantane substrate. researchgate.netosti.gov The rate of this reaction is also proportional to the fifth power of the nitric acid concentration, indicating a complex mechanism likely involving multiple acid molecules in the rate-determining step. researchgate.netosti.gov A significant kinetic isotope effect (kH/kD = 4.4 ± 0.3) suggests that the cleavage of a C-H bond at a tertiary position is the rate-controlling step, leading to the formation of a stable adamantyl cation. researchgate.netosti.gov

The rates of these reactions correlate linearly with the solvolysis rates of the corresponding bromo-derivatives, further supporting a mechanism that proceeds through a carbocationic intermediate. The steric hindrance afforded by the adamantyl group can also play a significant role. For example, in the direct oxidative conversion of alkyl halides to nitriles using molecular iodine in aqueous ammonia, sterically hindered substrates like adamantyl halides exhibit poor reactivity. organic-chemistry.org

Halogenation reactions of adamantane also provide kinetic insights. The non-catalytic bromination of adamantane with molecular bromine is first order in adamantane and approximately seventh order in bromine. rsc.org This high order suggests a "cluster" mechanism where several bromine molecules assist in polarizing the Br-Br bond and facilitating the reaction. rsc.org In contrast, the reaction of adamantane with the more reactive iodine monochloride (ICl) is sixth order in ICl. rsc.org

Table 1: Kinetic Data for Reactions of Adamantane Derivatives

Reactant Reagent Reaction Order (Substrate) Reaction Order (Reagent) Key Kinetic Findings Reference
Adamantane Nitric Acid 1 5 Significant kinetic isotope effect observed. researchgate.netosti.gov
Adamantane Bromine 1 ~7 Rate is independent of HBr concentration. rsc.org

Thermodynamic Properties of Adamantane Compounds

The thermodynamic stability of adamantane derivatives is a key factor in their transformations. The rigid, strain-free cage structure of adamantane contributes to its thermodynamic properties. Experimental and computational studies have determined the standard enthalpies of formation and sublimation for several adamantane derivatives.

For example, the standard enthalpy of formation in the gas phase for adamantylideneadamantane has been experimentally determined. oup.comcsic.es This data, obtained through combustion calorimetry and vapor pressure measurements, is crucial for understanding the stability of compounds with multiple adamantyl moieties. oup.comcsic.es

The thermodynamic properties of functionalized adamantanes, such as 2-adamantanone (B1666556) and various sulfonamide derivatives, have also been thoroughly investigated. rsc.orgresearchgate.net These studies often involve measuring heat capacities and vapor pressures to determine thermodynamic functions like enthalpy, entropy, and Gibbs free energy of sublimation and fusion. rsc.orgresearchgate.net For 2-adamantanone, a solid-to-solid phase transition associated with the formation of an orientationally disordered (plastic) crystal is observed, highlighting the unique solid-state behavior of these rigid molecules. researchgate.net

Table 2: Thermodynamic Data for Selected Adamantane Derivatives

Compound Property Value Method Reference
Adamantylideneadamantane Gas-Phase Standard Enthalpy of Formation Experimentally Determined Calorimetry & FT-ICR oup.comcsic.es
2-Adamantanone Standard Enthalpy of Sublimation (ΔH°sub) at 298.15 K 66.38 ± 0.25 kJ mol⁻¹ Knudsen Effusion & Calorimetry researchgate.net

The transformation of nitriles, such as the industrially relevant reaction with hydroxylamine (B1172632) to form amidoximes, also has important thermodynamic considerations. nih.gov The reaction pathway and the formation of byproducts, like amides, are influenced by the thermodynamics of the competing reactions. nih.gov While specific thermodynamic data for the transformation of this compound is not available, the principles governing these reactions would apply. The stability of the adamantyl group would likely influence the equilibrium position of reactions involving the nitrile functionality.

Advanced Applications and Future Research Directions of Adamantyl Cyanides

Adamantane (B196018) Derivatives as Molecular Building Blocks for Supramolecular Architectures

The adamantane cage is a highly effective and widely utilized building block in the field of supramolecular chemistry. researchgate.netacs.orgrsc.org Its rigidity, high symmetry, and lipophilic nature make it an ideal guest molecule for various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. researchgate.netrsc.org This strong and predictable host-guest interaction is a fundamental driving force for the self-assembly of complex, well-defined supramolecular structures. rsc.orgtandfonline.com

Adamantane derivatives can be functionalized to act as scaffolds in the construction of larger, ordered systems such as hydrogen-bonded networks and metal-organic frameworks (MOFs). acs.org The tetrahedral geometry of the adamantane core provides a unique structural node, enabling the formation of three-dimensional architectures. acs.org For instance, 1,3,5,7-tetrasubstituted adamantanes are frequently employed to create highly ordered and porous materials. acs.org

The introduction of a cyano group, as in adamantyl cyanides, adds another layer of functionality. The nitrile group can participate in coordination bonds with metal centers or act as a hydrogen bond acceptor, further directing the assembly of supramolecular structures. While direct research on 1-(1-Adamantyl)butyl cyanide in this context is limited, the principles established with other functionalized adamantanes, such as 1-adamantyl isocyanide and 1,3,5,7-tetrakis(4-cyanophenyl)adamantane, demonstrate the potential of the adamantyl-cyano motif as a versatile component in supramolecular design. acs.orgwikipedia.org The combination of the adamantane's guest properties with the cyano group's coordinating ability allows for the construction of intricate and functional supramolecular systems. rsc.orgcd-bioparticles.netscispace.com

Engineering of Adamantane-Based Materials with Tailored Electronic and Optical Properties

The electronic and optical properties of materials can be precisely tuned by incorporating adamantane derivatives. The adamantane cage itself is a wide band gap material and can act as an efficient π-conjugation interrupter in organic light-emitting diodes (OLEDs). polyu.edu.hk The introduction of functional groups, such as the nitrile group in cyanoadamantane (C10H15CN), significantly influences the electronic structure. Photoelectron spectroscopy studies on cyanoadamantane have revealed that the nitrile group has a strong inductive effect, leading to the highest ionization energy observed for a monosubstituted diamondoid to date. rsc.org This demonstrates the potential to systematically alter the electronic properties of the adamantyl cage through functionalization. rsc.org

Furthermore, theoretical studies have shown that the electronic properties of adamantane can be modified by encapsulating small atoms or ions within its cage structure. jocpr.com The inclusion of charged particles can significantly affect the HOMO-LUMO gap of the adamantane complex, a key parameter determining its conductance. jocpr.com This suggests a pathway for designing adamantane-based materials with specific electronic characteristics for applications in molecular electronics.

While specific data for this compound is not extensively available, the research on related adamantane cyanides and derivatives provides a strong foundation for future exploration. The combination of the bulky, insulating adamantane core with the electron-withdrawing nitrile group offers a strategy for designing materials with tailored electronic and optical properties for use in advanced electronic devices and sensors. polyu.edu.hkrsc.org

Potential in Nanotechnology and Molecular Manufacturing, such as Molecular Machines and Nanogears

Adamantane and its derivatives are considered promising candidates for applications in nanotechnology and molecular manufacturing. wikipedia.orgpensoft.net Their rigid, well-defined cage-like structure makes them ideal molecular building blocks for the bottom-up construction of nanostructured systems. wikipedia.orgresearchgate.net The ability of adamantane derivatives to self-assemble into molecular crystals is a key aspect of their potential in this field. wikipedia.org

In the realm of polymer science, incorporating adamantane into polymer chains can enhance the material's thermal and mechanical stability. polyu.edu.hk This has led to their use in applications such as coatings for touchscreens. wikipedia.orgpensoft.net The bulky adamantyl group can act as a pendant group that improves the physical properties of the polymer. wikipedia.org

While the concept of using adamantane derivatives in molecular machines and nanogears is still largely theoretical, their structural properties make them intriguing components for such systems. The rigidity and defined geometry of the adamantane cage could allow it to function as a stable, non-rotating core or as a component in a gear-like assembly. The functionalization of the adamantane scaffold, for instance with cyano groups, could provide specific interaction points for assembling these complex molecular architectures. Further research into the controlled assembly and manipulation of individual adamantane-based molecules will be crucial for realizing their potential in molecular manufacturing.

Exploration in Porous Materials and Gas Storage Applications

Adamantane derivatives have emerged as key building blocks in the synthesis of porous materials, such as microporous organic polymers (MOPs) and metal-organic frameworks (MOFs), which have significant potential for gas storage and separation applications. acs.orgrsc.orgmagtech.com.cn The tetrahedral and rigid nature of the adamantane scaffold helps in the creation of materials with high surface areas and controlled porosity. acs.org

Specifically, adamantane derivatives functionalized with cyano groups have been successfully used to construct porous frameworks. For example, 1,3,5,7-tetrakis(4-cyanophenyl)adamantane has been employed as a tetrahedral "knot" in the synthesis of covalent triazine-based frameworks (CTFs). hhu.de These materials exhibit high thermal stability and significant surface areas, making them promising for gas storage. hhu.de Another example is the synthesis of a microporous polycyanurate network from 1,3,5,7-tetrakis(4-cyanatophenyl)adamantane, which has demonstrated good uptake of hydrogen and carbon dioxide. rsc.org

The data below summarizes the gas adsorption capabilities of some adamantane-based porous materials, highlighting their potential in this area.

MaterialGas AdsorbedAdsorption CapacityReference
Microporous Organic Polymers (MOP-Ad)H₂1.07 wt% (77.3 K, 1.13 bar) rsc.orgscispace.comrsc.org
Microporous Organic Polymers (MOP-Ad)CO₂10.3 wt% (273.1 K, 1.13 bar) rsc.orgscispace.comrsc.org
Microporous Organic Polymers (MOP-Ad)CH₄2.4 wt% (273.1 K, 1.13 bar) rsc.orgscispace.comrsc.org
Adamantane-based SOF polymersCO₂5.2–15.1 wt% (273 K, 1 bar) mdpi.com
Adamantane-based SOF polymersCH₄1.0–2.4 wt% (273 K, 1 bar) mdpi.com
Microporous Polycyanurate NetworkH₂1.49 wt% (77 K, 1 bar) rsc.org
Microporous Polycyanurate NetworkCO₂12.8 wt% (273 K, 1 bar) rsc.org

These findings underscore the importance of the adamantane scaffold in designing robust, porous materials for environmental and energy applications. The inclusion of cyano groups can further enhance the functionality and adsorption properties of these materials.

Design of Novel Scaffolds for Advanced Catalytic Systems

The unique steric and electronic properties of the adamantane framework make it an attractive scaffold for the design of novel catalysts. researchgate.netresearchgate.net The bulky and rigid nature of the adamantyl group can be used to create specific steric environments around a catalytic center, influencing the selectivity and activity of a reaction. researchgate.net Adamantane-containing ligands have been used in a variety of organometallic and organocatalytic systems. researchgate.net

For instance, adamantyl-containing phosphine (B1218219) ligands have been developed for palladium-catalyzed cross-coupling reactions. acs.org The steric bulk of the di(1-adamantyl)phosphino group has been shown to be beneficial in certain transformations. acs.org Furthermore, N-heterocyclic carbenes (NHCs) bearing adamantyl substituents have been synthesized and used in catalysis. nih.gov The adamantyl groups provide steric protection to the carbene center, contributing to its stability and catalytic activity. nih.gov

While the direct catalytic application of this compound has not been extensively reported, the adamantane moiety itself is a key component in designing catalyst scaffolds. acs.org The nitrile group could potentially act as a coordinating site for a metal catalyst or as a functional handle for further modification of the catalyst structure. The development of catalysts based on functionalized adamantane scaffolds is an active area of research with the potential to lead to new and more efficient catalytic systems for a wide range of chemical transformations. researchgate.netresearchgate.netnih.gov

Interdisciplinary Research Avenues Integrating Computational and Experimental Approaches in Adamantyl Cyanide Chemistry

The exploration of adamantyl cyanides and their applications is increasingly benefiting from an interdisciplinary approach that combines experimental synthesis and characterization with computational modeling. tandfonline.comksu.edu.samdpi.com Theoretical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for predicting the structural, electronic, and spectroscopic properties of adamantane derivatives. ksu.edu.saarxiv.orgresearchgate.net

For example, computational studies have been used to investigate the electronic properties of adamantane cages and how they are altered by functionalization or encapsulation of other species. jocpr.com These theoretical insights can guide the rational design of new materials with desired characteristics. ksu.edu.sa In conjunction with experimental techniques like X-ray crystallography and various forms of spectroscopy, a comprehensive understanding of the structure-property relationships in these molecules can be achieved. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations are also being employed to study the interactions of adamantane derivatives with biological targets, which is relevant for their potential applications in medicinal chemistry. tandfonline.commdpi.comacs.org This synergy between computational and experimental methods is crucial for accelerating the discovery and development of new adamantane-based materials and systems. For adamantyl cyanides specifically, this integrated approach can be used to predict their behavior in supramolecular assemblies, their electronic and optical properties, and their potential as components in nanotechnology or catalysis, thereby guiding future experimental work in these areas.

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies of adamantyl-cyanide compounds?

  • Analysis Framework :
  • Fit data to a sigmoidal curve (Hill equation) using nonlinear regression (GraphPad Prism).
  • Calculate IC₅₀ values with 95% confidence intervals. Assess outliers via Grubbs’ test .

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